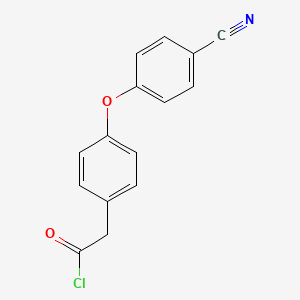
Benzeneacetyl chloride, 4-(4-cyanophenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetyl chloride, 4-(4-cyanophenoxy)- is an organic compound with the molecular formula C15H10ClNO2. It is a derivative of benzeneacetyl chloride, where the benzene ring is substituted with a 4-cyanophenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetyl chloride, 4-(4-cyanophenoxy)- typically involves the reaction of benzeneacetyl chloride with 4-cyanophenol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of Benzeneacetyl chloride, 4-(4-cyanophenoxy)- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solvents such as dichloromethane or toluene can help in dissolving the reactants and facilitating the reaction.
化学反応の分析
Types of Reactions
Benzeneacetyl chloride, 4-(4-cyanophenoxy)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acetyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 4-(4-cyanophenoxy)benzoic acid.
Reduction: Formation of 4-(4-aminophenoxy)benzeneacetyl chloride.
科学的研究の応用
Benzeneacetyl chloride, 4-(4-cyanophenoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of Benzeneacetyl chloride, 4-(4-cyanophenoxy)- involves its reactivity towards nucleophiles. The acetyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The nitrile group can also participate in reactions, such as reduction to form amines. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the acetyl chloride group.
類似化合物との比較
Similar Compounds
Benzeneacetyl chloride: The parent compound without the 4-cyanophenoxy group.
4-Chlorophenylacetyl chloride: A similar compound with a chlorine substituent instead of the cyanophenoxy group.
4-Benzyloxyphenylacetyl chloride: A compound with a benzyloxy substituent instead of the cyanophenoxy group.
Uniqueness
Benzeneacetyl chloride, 4-(4-cyanophenoxy)- is unique due to the presence of the 4-cyanophenoxy group, which imparts distinct reactivity and properties The nitrile group enhances the electrophilicity of the acetyl chloride group, making it more reactive towards nucleophiles
特性
CAS番号 |
190956-38-8 |
|---|---|
分子式 |
C15H10ClNO2 |
分子量 |
271.70 g/mol |
IUPAC名 |
2-[4-(4-cyanophenoxy)phenyl]acetyl chloride |
InChI |
InChI=1S/C15H10ClNO2/c16-15(18)9-11-1-5-13(6-2-11)19-14-7-3-12(10-17)4-8-14/h1-8H,9H2 |
InChIキー |
ZYVNBMIGADXHHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)Cl)OC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)

![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)

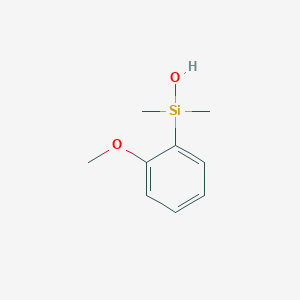
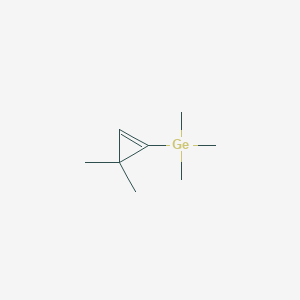
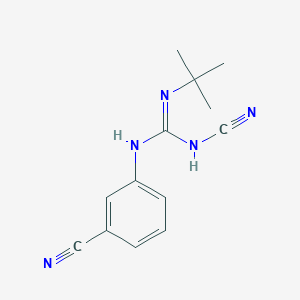

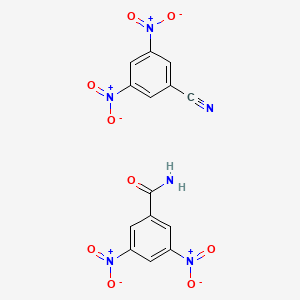
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
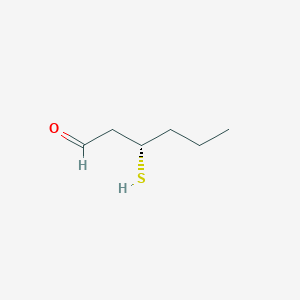
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)
